N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine
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Overview
Description
“N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine” is a chemical compound with the molecular formula C6H13N5 . It is related to other compounds such as 2-(2H-Tetrazol-5-yl)ethan-1-amine hydrochloride and N,N-Dimethyl-2-(2-methyl-2H-tetrazol-5-yl)ethanamine .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a topic of interest in recent years . A variety of methods have been developed for this transformation, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrazole ring attached to an ethanamine group . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Tetrazole derivatives, including “this compound”, are known for their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, and good energetic performance . They are used in the development of high-nitrogen energetic materials .Scientific Research Applications
Understanding Designer Drugs and Their Effects
A comprehensive review of 25C-NBOMe, a potent N-benzyl derivative of psychedelic chloro-substituted dimethoxyphenethylamine, was conducted. This substance, chemically related to the compound , has been increasingly implicated in drug abuse scenarios. The review encompassed its chemistry, availability, pharmacology, toxicology, and legal status, shedding light on the severe consequences associated with the use of such psychedelic drugs (Nikolaou et al., 2016).
Serotonin Syndrome and Psychoactive Substances
A systematic review was conducted to explore the link between new psychoactive substances (NPS) and the onset of Serotonin Syndrome (SS), a potentially life-threatening condition due to over-activation of the serotoninergic system. NPS, including various phenethylamines and synthetic cathinones, have diverse molecular structures and a wide range of clinical implications, emphasizing the need for heightened awareness of their potential risks and diagnostic challenges (Schifano et al., 2021).
Anticancer Potential of African Medicinal Plants
Research has highlighted the anticancer properties of various African medicinal spices and vegetables. Specific compounds, including tetrazolium salts like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT), are instrumental in assessing the cytotoxicity of these natural remedies against cancer cells, indicating potential therapeutic applications (Kuete et al., 2017).
Environmental Implications of Novel Brominated Flame Retardants
A critical review on novel brominated flame retardants (NBFRs) was conducted, covering their occurrence in indoor air, dust, consumer goods, and food. The review calls for more comprehensive research on the occurrence, environmental fate, and toxicity of these compounds, highlighting significant knowledge gaps in monitoring programs and studies, and the necessity for optimized analytical methods (Zuiderveen et al., 2020).
Understanding Isomerism in Cyclic Tetraamines
A review focused on the isomerism of cyclic tetraamines, particularly 2,5,5,7,9,12,12,14-octamethyl-1,4,8,11-tetraazacyclotetradecane, was presented. It detailed the challenges in characterizing and understanding the complex configurations of these compounds and emphasized the need for clarity in the literature concerning the preparations and properties of these isomers (Curtis, 2012).
Future Directions
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to interact with various biological targets, including receptors and enzymes .
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This allows them to participate in various types of chemical interactions, including receptor-ligand interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which could potentially enhance the bioavailability of the compound by facilitating its penetration through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The properties of tetrazoles suggest that factors such as ph and lipid solubility could potentially influence their biological activity .
Properties
IUPAC Name |
N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-10(2)4-3-5-6-8-9-7-5/h3-4H2,1-2H3,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEMZPANWCXQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901290 |
Source
|
Record name | NoName_385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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